molecular formula C16H14N4O2 B12927005 4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate

Cat. No.: B12927005
M. Wt: 294.31 g/mol
InChI Key: CCFWUWMEPYYPAL-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with ethyl 2-aminopyrimidine-5-carboxylate under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of imidazole derivatives with reduced functional groups .

Scientific Research Applications

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate is unique due to its combination of imidazole and pyrimidine rings, which allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds. This dual functionality makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C16H14N4O2/c21-16(14-9-18-11-19-10-14)22-8-5-13-1-3-15(4-2-13)20-7-6-17-12-20/h1-4,6-7,9-12H,5,8H2

InChI Key

CCFWUWMEPYYPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOC(=O)C2=CN=CN=C2)N3C=CN=C3

Origin of Product

United States

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